VTORJOCAFCFCSY-UHFFFAOYSA-N
Description
While the available sources discuss structurally diverse compounds, none directly reference this specific InChIKey. This absence limits the ability to provide a detailed introduction or chemical characterization (e.g., molecular formula, IUPAC name, or spectroscopic data) based on the given materials.
Properties
Molecular Formula |
C27H27NO7 |
|---|---|
Molecular Weight |
477.513 |
InChI |
InChI=1S/C27H27NO7/c1-32-19-8-3-17(4-9-19)7-12-22(29)34-20-10-5-18(6-11-20)15-28-16-27-14-13-21(35-27)23(26(31)33-2)24(27)25(28)30/h3-6,8-11,13-14,21,23-24H,7,12,15-16H2,1-2H3 |
InChI Key |
VTORJOCAFCFCSY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCC(=O)OC2=CC=C(C=C2)CN3CC45C=CC(O4)C(C5C3=O)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the lack of direct information on VTORJOCAFCFCSY-UHFFFAOYSA-N , comparisons must rely on structurally or functionally related compounds from the evidence. Below is an analysis of analogous compounds and their properties:
Table 1: Key Compounds from Evidence
Structural and Functional Insights:
- A dihydro-β-agarofuran with multiple ester and hydroxyl groups. Its stereochemistry ([α]20D +13) and UV absorption suggest conjugation in the aromatic moieties (e.g., benzoyl and pyridyl groups).
- Comparison Hypotheses : If This compound shares the agarofuran scaffold, differences in substituents (e.g., acetyl vs. benzoyl groups) would alter solubility and bioactivity.
N30MaCJIAHOI KHCJIOTHI HUTpHJI (1337): Likely an isomeric nitrile or carboxylic acid derivative. Polar groups may enhance water solubility compared to nonpolar analogs. Comparison Hypotheses: If this compound is a nitrile, its reactivity (e.g., hydrolysis to amides) could differ from ester-rich agarofurans.
4,4'-H3OIpoINJINIeHINpeHO1 IOJIHMep (1682) :
- A polymer with chlorocarbonate linkages, suggesting thermal stability and resistance to biodegradation.
- Comparison Hypotheses : Unlike small-molecule agarofurans, polymeric structures like this may exhibit distinct mechanical or chemical properties.
Research Findings and Limitations
- Critical Data Gaps : The absence of This compound in the evidence precludes direct comparisons. Structural analogs like Silviatine D and nitrile derivatives () offer indirect insights but require validation.
- Methodological Constraints : The evidence lacks quantitative data (e.g., NMR, MS) for rigorous comparisons. For example, Silviatine D’s stereochemistry ([α]20D +13) could serve as a benchmark for chiral agarofurans, but its relevance to the target compound is unclear.
Recommendations for Further Study
Expand Literature Review : Prioritize databases like SciFinder or Reaxys to retrieve structural and spectroscopic data for This compound .
Synthetic Comparisons : If the compound is a synthetic intermediate, compare reaction yields or purity with analogs like those in (e.g., nitriles or polymers).
Bioactivity Profiling : If This compound is bioactive, contrast its IC50 values or toxicity profiles with Silviatine D’s reported properties .
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